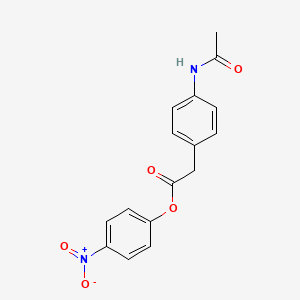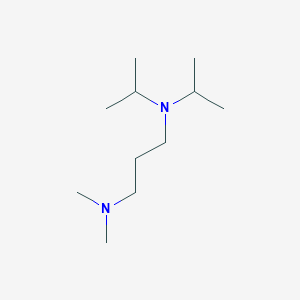
N~1~,N~1~-Dimethyl-N~3~,N~3~-di(propan-2-yl)propane-1,3-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~,N~1~-Dimethyl-N~3~,N~3~-di(propan-2-yl)propane-1,3-diamine: is a chemical compound with the molecular formula C11H26N2. It is a diamine, meaning it contains two amine groups, and is characterized by the presence of dimethyl and di(propan-2-yl) substituents on the propane-1,3-diamine backbone. This compound is used in various chemical processes and has applications in different fields such as chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~-Dimethyl-N~3~,N~3~-di(propan-2-yl)propane-1,3-diamine typically involves the reaction of propane-1,3-diamine with isopropyl halides in the presence of a base. The reaction proceeds through nucleophilic substitution, where the amine groups of propane-1,3-diamine attack the carbon atoms of the isopropyl halides, resulting in the formation of the desired product. The reaction conditions usually involve the use of solvents such as ethanol or methanol and temperatures ranging from 50°C to 100°C.
Industrial Production Methods
In industrial settings, the production of N1,N~1~-Dimethyl-N~3~,N~3~-di(propan-2-yl)propane-1,3-diamine can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the continuous addition of propane-1,3-diamine and isopropyl halides into the reactor, along with a base such as sodium hydroxide or potassium carbonate. The reaction mixture is then heated to the desired temperature, and the product is collected and purified through distillation or crystallization.
化学反応の分析
Types of Reactions
N~1~,N~1~-Dimethyl-N~3~,N~3~-di(propan-2-yl)propane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding amine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; temperatures ranging from 0°C to 50°C.
Reduction: Lithium aluminum hydride; temperatures ranging from -20°C to 25°C.
Substitution: Alkyl halides, acyl halides; temperatures ranging from 25°C to 100°C.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Secondary or tertiary amines.
Substitution: Substituted derivatives with various functional groups.
科学的研究の応用
N~1~,N~1~-Dimethyl-N~3~,N~3~-di(propan-2-yl)propane-1,3-diamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
作用機序
The mechanism of action of N1,N~1~-Dimethyl-N~3~,N~3~-di(propan-2-yl)propane-1,3-diamine involves its interaction with molecular targets such as enzymes and proteins. The compound can act as an inhibitor by binding to the active sites of enzymes, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with protein receptors, modulating their function and signaling pathways. The specific molecular targets and pathways involved depend on the context of its application.
類似化合物との比較
N~1~,N~1~-Dimethyl-N~3~,N~3~-di(propan-2-yl)propane-1,3-diamine can be compared with other similar compounds such as:
N,N-Dimethyl-1,3-propanediamine: Lacks the di(propan-2-yl) substituents, resulting in different chemical properties and reactivity.
N,N,N’,N’-Tetramethyl-1,3-propanediamine: Contains additional methyl groups, leading to increased steric hindrance and altered reactivity.
N,N-Diethyl-1,3-propanediamine: Contains ethyl groups instead of isopropyl groups, affecting its solubility and chemical behavior.
The uniqueness of N1,N~1~-Dimethyl-N~3~,N~3~-di(propan-2-yl)propane-1,3-diamine lies in its specific substituents, which confer distinct chemical and physical properties, making it suitable for specialized applications in various fields.
特性
CAS番号 |
116714-56-8 |
|---|---|
分子式 |
C11H26N2 |
分子量 |
186.34 g/mol |
IUPAC名 |
N,N-dimethyl-N',N'-di(propan-2-yl)propane-1,3-diamine |
InChI |
InChI=1S/C11H26N2/c1-10(2)13(11(3)4)9-7-8-12(5)6/h10-11H,7-9H2,1-6H3 |
InChIキー |
SCMZVGQAHFVIPE-UHFFFAOYSA-N |
正規SMILES |
CC(C)N(CCCN(C)C)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


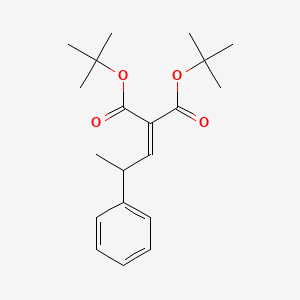

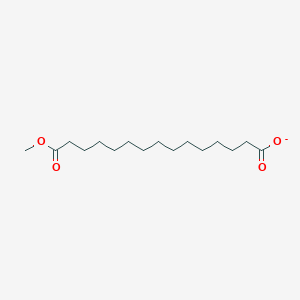
![3',3'-Dimethyl-1'-octadecyl-1',3'-dihydrospiro[1-benzopyran-2,2'-indole]-8-carboxylic acid](/img/structure/B14291384.png)
![3-[2-(2,4,4,6,6,8,8-Heptamethyl-1,3,5,7,2,4,6,8-tetroxatetrasilocan-2-yl)ethyl]-7-oxabicyclo[4.1.0]heptane](/img/structure/B14291385.png)
![2-[(3,4-Dimethylphenyl)carbamoyl]pyridine-3-carboxylic acid](/img/structure/B14291393.png)
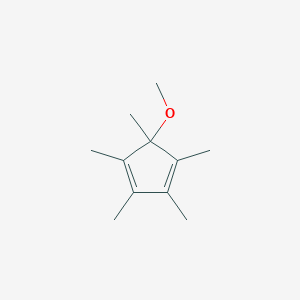

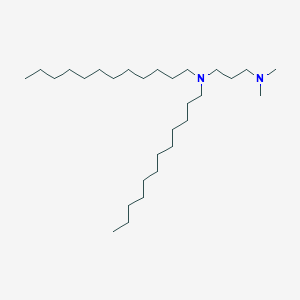
![n-(4-Butoxyphenyl)-n'-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B14291407.png)
methanone](/img/structure/B14291421.png)
![3-[2-(4-Aminophenyl)ethyl]phenol](/img/structure/B14291430.png)
